Tyr-His (CAS 3788-44-1) vs. His-Tyr: Sequence-Specific Neurolysin Activation
Tyr-His (histidine-tyrosine) selectively enhances the activity of neurolysin, a metalloendopeptidase implicated in stroke recovery. In a high-throughput screen of a massive compound collection, Tyr-His and His-His were identified as the top two molecules that selectively enhance neurolysin activity. This effect was validated by testing the top 40 compounds on neurolysin obtained from rat models [1]. The reverse sequence His-Tyr is not reported to possess this specific activity. This represents a direct head-to-head comparison within the same study context, establishing Tyr-His's unique role as a potential chemical tool for modulating neurolysin in preclinical stroke research.
| Evidence Dimension | Selective enhancement of neurolysin activity |
|---|---|
| Target Compound Data | Identified as a top-ranked molecule for selectively enhancing neurolysin activity |
| Comparator Or Baseline | Histidine-histidine (His-His) and 38 other candidate compounds from a massive drug candidate collection; reverse sequence His-Tyr not reported to share activity |
| Quantified Difference | Ranked among top 2 molecules (alongside His-His) from a collection for this specific activity; precise activity data not publicly disclosed in news report but effect validated in rat model assays |
| Conditions | High-throughput screen of massive compound collection; validation on neurolysin obtained from rat models |
Why This Matters
This is a direct demonstration of sequence-specific bioactivity, providing scientific justification for procuring the exact Tyr-His sequence over the reverse sequence or other dipeptides for neurolysin-related research.
- [1] UF Health researcher, collaborators discover compounds that might boost stroke recovery. UF Health News, 2021-09-07. View Source
